

reducing Pivalylbenzhydrazine side effects in studies

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Compound Focus: Pivalylbenzhydrazine

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Researcher's Guide to Pivalylbenzhydrazine

Q1: What is Pivalylbenzhydrazine and what are its primary research applications?

Pivalylbenzhydrazine (also known as Pivhydrazine or Pivazide) is a potent, irreversible, and non-selective Monoamine Oxidase Inhibitor (MAOI) of the hydrazine class [1] [2]. It was investigated as an antidepressant in the 1960s but has since been discontinued from clinical use [1] [2]. Today, it is used in research, particularly in studies modeling depression and investigating the effects of MAO inhibition, such as its impact on cartilage growth in rats [3].

Q2: What are the key documented side effects and toxicological profiles in research models? The

known side effects and toxicological data are primarily derived from animal studies. The table below summarizes the key findings:

Side Effect / Toxicological Aspect	Observed Effect / Data	Model / Context
Inhibition of Cartilage Growth	Significant decrease in epiphyseal cartilage growth [3].	Immature female rats (40g, 3-4 weeks old) [3].
Acute Toxicity (LD50)	Intravenous LD50 of > 280 mg/kg [4].	Mouse model [4].

Side Effect / Toxicological Aspect	Observed Effect / Data	Model / Context
Major Metabolic Pathway	Rapidly absorbed and metabolized mainly to Hippuric acid , which is excreted in urine [5].	Rat model (in vivo) [5].
Biliary Excretion	Approximately 21-24% of radioactive material was excreted in bile [5].	Bile duct-cannulated rats [5].

Q3: What experimental strategies can help mitigate side effects during research? While direct clinical protocols are obsolete, the following strategies can be considered for research design:

- **Dose Management:** Adhere to established research doses. A documented protocol involves intraperitoneal injection of 5 mg/kg daily for 5 days in immature rats [3]. Starting at the lowest effective dose and avoiding prolonged administration can help minimize side effects like cartilage growth inhibition.
- **Monitor Metabolic Byproducts:** Given that the drug is metabolized to Hippuric acid [5], researchers can monitor urinary Hippuric acid levels as a biomarker for drug metabolism and clearance in experimental models.
- **Consider the Mechanism:** As an irreversible MAOI, dietary interactions are a critical concern. In studies involving animals, ensure the use of diets that do not contain high levels of tyramine (e.g., avoid fermented foods) to prevent hypertensive crises, a well-known risk with MAOIs.

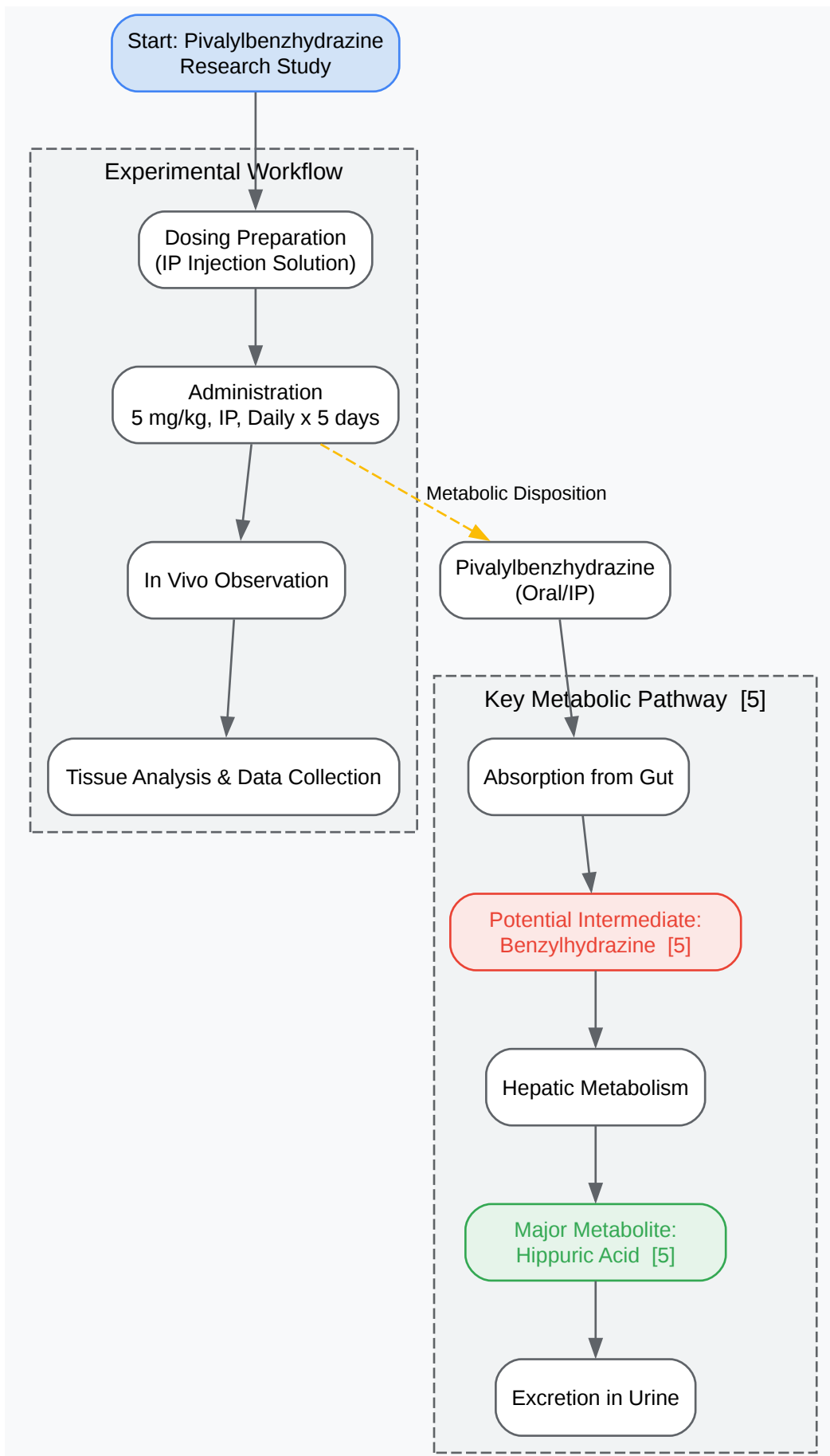
Experimental Protocols & Workflows

Detailed Methodology for Cartilage Growth Inhibition Study This protocol is adapted from a vendor's research note [3].

- **Animal Model:** Use immature female rats (e.g., 40g, 3-4 weeks of age).
- **Test Article: Pivalylbenzhydrazine.**
- **Dosing Preparation:**
 - Prepare an in vivo formulation. An example is a solution of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O [3].
 - The working solution concentration should be calculated based on the animal's weight and the target dosage.
- **Administration:**
 - **Route:** Intraperitoneal injection.
 - **Dosage:** 5 mg/kg.

- **Frequency:** Once daily.
- **Duration:** 5 consecutive days.
- **Analysis:** After the dosing period, sacrifice the animals and analyze the tibia or other long bones for histopathological changes in the epiphyseal cartilage.

The following diagram illustrates the experimental workflow and the key metabolic pathway of **Pivalylbenzhydrazine**, which is crucial for understanding its effects and disposition.



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Important Research Considerations

- **Drug Discontinuation:** Please note that **Pivalylbenzhydrazine** is a discontinued drug [1] [2]. Its profile is provided for historical and research context only.
- **Handling and Safety:** The compound is classified as hazardous (Packing Group III) [4]. Always consult its Material Safety Data Sheet (MSDS) and follow standard laboratory safety protocols for handling pharmaceutical powders and solutions.
- **Information Limitations:** The available data is primarily from older or vendor-provided studies. Modern, peer-reviewed toxicological evaluations specifically on side-effect mitigation are scarce.

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